Ganciclovir sodium Ganciclovir sodium Ganciclovir is an antiviral prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of cytomegalovirus retinitis (CMV retinitis) in adults who are immunocompromised, including individuals with AIDS. Ganciclovir is also FDA-approved for the prevention of CMV disease in recipients of organ transplants who are at risk for CMV diseases.
CMV diseases, including CMV retinitis, can be opportunistic infections (OIs) of HIV.
Ganciclovir Sodium is the sodium salt form of ganciclovir, a synthetic, antiviral, purine nucleoside analog with antiviral activity, especially against cytomegalovirus (CMV). Ganciclovir sodium is a prodrug that is phosphorylated and subsequently converted into its triphosphate form, the active metabolite ganciclovir-5-triphosphate (ganciclovir-TP), in the infected cells by cellular kinases. Ganciclovir-TP competes as a substrate with nucleotide triphosphates for viral DNA polymerase. Once it gets incorporated into DNA strand, it prevents further polymerization of DNA, thereby interfering with viral DNA replication.
Ganciclovir Sodium can cause developmental toxicity and male reproductive toxicity according to state or federal government labeling requirements.
An ACYCLOVIR analog that is a potent inhibitor of the Herpesvirus family including cytomegalovirus. Ganciclovir is used to treat complications from AIDS-associated cytomegalovirus infections.
Brand Name: Vulcanchem
CAS No.: 107910-75-8
VCID: VC20753215
InChI: InChI=1S/C9H13N5O4.Na/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16;/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17);
SMILES: C1=NC2=C(N1COC(CO)CO)N=C(N=C2[O-])N.[Na+]
Molecular Formula: C9H13N5NaO4
Molecular Weight: 278.22 g/mol

Ganciclovir sodium

CAS No.: 107910-75-8

Cat. No.: VC20753215

Molecular Formula: C9H13N5NaO4

Molecular Weight: 278.22 g/mol

* For research use only. Not for human or veterinary use.

Ganciclovir sodium - 107910-75-8

CAS No. 107910-75-8
Molecular Formula C9H13N5NaO4
Molecular Weight 278.22 g/mol
IUPAC Name sodium;2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)purin-6-olate
Standard InChI InChI=1S/C9H13N5O4.Na/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16;/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17);
Standard InChI Key CYNKKJBOBVXOGX-UHFFFAOYSA-N
Isomeric SMILES C1=NC2=C(N1COC(CO)CO)N=C(N=C2[O-])N.[Na+]
SMILES C1=NC2=C(N1COC(CO)CO)N=C(N=C2[O-])N.[Na+]
Canonical SMILES C1=NC2=C(N1COC(CO)CO)N=C(NC2=O)N.[Na]
Appearance Solid powder

Chemical Properties and Structure

Ganciclovir, the active component of ganciclovir sodium, is chemically identified as 9-[(1,3-dihydroxy-2-propoxy)methyl]guanine . This compound bears structural similarities to acyclovir but contains an additional hydroxymethyl group that enhances its activity against cytomegalovirus. The parent compound ganciclovir has a molecular formula of C9H13N5O4 and a molecular weight of 255.234 g/mol .

Ganciclovir sodium, the injectable formulation, is prepared as a sterile lyophilized powder for reconstitution and intravenous administration. The sodium salt form improves the compound's water solubility, facilitating its administration through intravenous routes. The structural configuration of ganciclovir enables it to mimic deoxyguanosine, allowing it to interfere with viral DNA synthesis after metabolic activation.

Physical Characteristics

Ganciclovir base is characterized by a melting point of approximately 250°C (482°F) with decomposition occurring at this temperature . The compound exists as a white to off-white crystalline powder with limited aqueous solubility in its base form, necessitating the sodium salt formulation for parenteral administration.

Mechanism of Action

Ganciclovir sodium operates through a selective inhibitory mechanism against viral DNA replication. This selectivity forms the foundation of its therapeutic efficacy and relative safety profile in clinical applications.

Activation Pathway

The compound undergoes a three-step phosphorylation process to yield its active metabolite, ganciclovir triphosphate. This activation cascade involves the following sequential enzymatic conversions:

  • Initial phosphorylation to ganciclovir monophosphate, predominantly catalyzed by a virus-encoded protein kinase (UL97 gene product in CMV-infected cells)

  • Conversion to ganciclovir diphosphate by cellular guanylate kinase

  • Final phosphorylation to the active ganciclovir triphosphate by cellular phosphoglycerate kinase and potentially other nucleotide-metabolizing enzymes

This activation pathway demonstrates remarkable selectivity, as the initial phosphorylation occurs preferentially in virus-infected cells. Research indicates that ganciclovir triphosphate concentrations may be approximately 100-fold greater in CMV-infected cells compared to uninfected cells .

Inhibition of Viral Replication

Once activated, ganciclovir triphosphate exerts its antiviral effect through two primary mechanisms:

  • Competitive inhibition of the viral DNA polymerase, interfering with the incorporation of deoxyadenosine triphosphate (dATP)

  • Direct incorporation into the growing viral DNA chain, resulting in chain termination and formation of defective viral DNA

The triphosphate form persists for extended periods within infected cells, providing sustained antiviral activity. This persistence contributes significantly to the compound's clinical efficacy, allowing for less frequent dosing intervals compared to some other antivirals .

Table 1: Key Molecular Targets of Ganciclovir

TargetOrganismAction
DNA polymerase catalytic subunitHuman Herpesvirus-1Inhibition
Viral DNAHerpesvirusesIncorporation and destabilization
Thymidine kinaseHuman Herpesvirus-1Substrate for activation

Pharmacokinetics

The pharmacokinetic profile of ganciclovir sodium significantly influences its dosing regimens and therapeutic applications in various patient populations.

Absorption and Distribution

When administered intravenously, ganciclovir sodium achieves complete bioavailability. In contrast, oral ganciclovir formulations demonstrate limited bioavailability of approximately 5% . Following intravenous administration, ganciclovir rapidly distributes throughout body tissues and fluids.

In pediatric patients, pharmacokinetic studies have revealed a steady-state volume of distribution of 0.64 ± 0.22 L/kg and peak plasma concentrations (Cmax) of 7.9 ± 3.9 μg/mL following standard dosing .

Metabolism and Elimination

Unlike many other drugs, ganciclovir undergoes minimal hepatic metabolism, with the primary activation occurring through phosphorylation as previously described. The compound is predominantly eliminated unchanged through renal excretion, with an elimination half-life ranging from 2.5 to 5 hours in patients with normal renal function . In pediatric patients, the systemic clearance has been measured at 4.7 ± 2.2 mL/min/kg with a half-life of 2.4 ± 0.7 hours .

Table 2: Pharmacokinetic Parameters of Ganciclovir

ParameterValue
Bioavailability (oral)5%
Volume of distribution (pediatric)0.64 ± 0.22 L/kg
Maximum concentration (pediatric)7.9 ± 3.9 μg/mL
Elimination half-life2.5-5 hours
Primary elimination routeRenal excretion
Systemic clearance (pediatric)4.7 ± 2.2 mL/min/kg

Clinical Uses and Indications

Ganciclovir sodium has received regulatory approval for several specific indications based on robust clinical evidence demonstrating efficacy and safety.

Approved Indications

The primary approved therapeutic applications for ganciclovir sodium include:

  • Treatment of cytomegalovirus retinitis in immunocompromised patients, particularly those with AIDS

  • Prevention of cytomegalovirus disease in transplant recipients at elevated risk of infection

  • Management of cytomegalovirus pneumonitis in bone marrow transplant recipients

Off-Label Applications

Beyond its approved indications, ganciclovir sodium has demonstrated therapeutic potential in several off-label applications:

  • Treatment of human herpesvirus 6 infections

  • Management of herpes simplex virus epithelial keratitis

  • Veterinary applications, particularly in treating feline herpesvirus 1 (FHV-1) ocular infections in cats

These emerging applications highlight the broader antiviral spectrum of ganciclovir beyond its primary target of cytomegalovirus.

Dosage Forms and Administration

Ganciclovir sodium is primarily administered as an intravenous formulation due to its limited oral bioavailability and the severity of conditions for which it is indicated.

Available Formulations

The compound is commercially available as:

  • Intravenous formulation for injection (primary formulation)

  • Oral capsules (with limited bioavailability)

  • Intravitreal implants for direct ocular delivery in cases of CMV retinitis

Administration Guidelines

Intravenous ganciclovir sodium is typically administered by healthcare professionals in controlled clinical settings. The standard administration involves infusion over 1 hour to minimize potential adverse reactions at the injection site .

The dosing regimen typically follows a two-phase approach:

  • Induction phase: Higher doses administered every 12 hours for 14-21 days

  • Maintenance phase: Lower doses administered once daily or on alternative schedules based on clinical response and laboratory parameters

Dosage adjustments are essential for patients with renal impairment, as the drug is primarily eliminated through renal excretion.

SystemAdverse EffectsFrequency
HematologicalNeutropenia, anemia, thrombocytopeniaCommon
GastrointestinalNausea, diarrhea, vomitingCommon
RenalElevated creatinine, kidney damageCommon
ReproductiveAspermatogenesis, potential teratogenicityEstablished in animal studies
NeurologicalHeadache, confusion, seizuresLess common

Drug Interactions

Ganciclovir sodium demonstrates several clinically significant drug interactions that warrant careful consideration during therapy planning.

Interactions with Antiretroviral Medications

Particularly important in HIV-positive patients receiving treatment for CMV retinitis:

  • Didanosine: Co-administration with ganciclovir sodium increases didanosine AUC0-12 by approximately 70% and Cmax by 49%, potentially increasing didanosine-related toxicities

  • Zidovudine: Combined therapy may result in decreased ganciclovir AUC0-8 by approximately 17% and increased zidovudine AUC0-4 by 19%

The concurrent use of ganciclovir and zidovudine warrants particular caution due to their overlapping hematological toxicity profiles, potentially resulting in additive neutropenia and anemia .

Interactions Affecting Renal Clearance

  • Probenecid: Co-administration increases ganciclovir AUC0-8 by approximately 53% and reduces renal clearance by 22%, likely through competition for renal tubular secretion

  • Other nephrotoxic medications: Concurrent use may increase the risk of renal impairment

These pharmacokinetic interactions necessitate dosage adjustments and enhanced monitoring when ganciclovir sodium is administered with these medications.

Special Populations Considerations

The use of ganciclovir sodium requires specific considerations for particular patient populations based on physiological variations and potential risk factors.

Geriatric Patients

Limited specific studies have been conducted in adults older than 65 years of age . Given the physiological changes associated with aging, particularly declining renal function, dose adjustments may be necessary based on estimated glomerular filtration rate rather than chronological age.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator